N-(3-Bromophenyl)-4-fluorobenzamide is categorized under the broader class of benzamides, which are characterized by the presence of a carbonyl group attached to an amine. This specific compound is notable for its halogen substitutions, which can influence its reactivity and interactions in biological systems.
The synthesis of N-(3-Bromophenyl)-4-fluorobenzamide typically involves an amidation reaction. A common method includes the reaction between 3-bromophenylamine and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
While specific industrial methods for producing N-(3-Bromophenyl)-4-fluorobenzamide are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions to enhance yield and purity, potentially utilizing continuous flow processes for efficiency.
N-(3-Bromophenyl)-4-fluorobenzamide has a molecular formula of and a molecular weight of approximately 296.13 g/mol.
The compound has been analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its structural conformation. For instance, the melting point is reported to be between 118°C to 120°C .
N-(3-Bromophenyl)-4-fluorobenzamide can participate in several chemical reactions:
These reactions are critical for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for N-(3-Bromophenyl)-4-fluorobenzamide varies based on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity.
The compound's halogen substituents may enhance binding affinity or selectivity towards particular biological targets, making it valuable in drug design. The specific pathways involved often include interactions with proteins or nucleic acids essential for cellular functions.
N-(3-Bromophenyl)-4-fluorobenzamide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations .
N-(3-Bromophenyl)-4-fluorobenzamide has diverse applications across multiple scientific fields:
N-(3-Bromophenyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by the systematic name N-(3-bromophenyl)-4-fluorobenzamide. Its molecular formula is C₁₃H₉BrFNO, with a molecular weight of 294.12 g/mol. The compound features two aromatic rings connected by an amide (–C(O)NH–) linker. One ring contains a fluorine atom at the para position (4-fluorophenyl), while the other has a bromine atom at the meta position (3-bromophenyl). This arrangement creates a planar structure that facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects [1] [6].
Alternative names include:
Table 1: Chemical Identifiers of N-(3-Bromophenyl)-4-fluorobenzamide
Property | Value |
---|---|
Systematic Name | N-(3-Bromophenyl)-4-fluorobenzamide |
Molecular Formula | C₁₃H₉BrFNO |
Molecular Weight | 294.12 g/mol |
CAS Registry Number | 654360-38-0 (unverified) |
PubChem CID | 65436038 |
Structural Features | 4-Fluorophenyl + 3-Bromophenyl + amide bond |
Benzamides emerged as privileged scaffolds in medicinal chemistry during the mid-20th century. Early research focused on their neurological applications, particularly dopamine receptor antagonism. Compounds like sulpiride and amisulpride demonstrated that benzamide derivatives could selectively block D2/D3 dopamine receptors, making them effective antiemetics and antipsychotics [3]. This discovery spurred interest in structurally modified benzamides for diverse therapeutic areas.
By the 2000s, research expanded into oncology and inflammation. Benzamides were identified as inhibitors of histone deacetylases (HDACs), enzymes critical for cancer epigenetics. MS-275 (entinostat), a benzamide-based HDAC inhibitor, entered clinical trials for leukemia and solid tumors [3]. Simultaneously, fluorinated benzamides gained attention for their anti-inflammatory properties. Hybrid derivatives like N-(4-chlorophenyl)carbamothioyl-quinazolinones showed >60% inflammation inhibition in preclinical models, attributed to cyclooxygenase-2 (COX-2) selectivity [5].
N-(3-Bromophenyl)-4-fluorobenzamide represents an evolution in this field, combining halogen substituents known to enhance target affinity. Its specific design leverages:
Table 2: Evolution of Benzamide Derivatives in Therapeutics
Era | Key Benzamide Derivatives | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
1970s–1980s | Sulpiride, Metoclopramide | Antiemetics, Antipsychotics | Dopamine D2 receptor antagonism |
1990s–2000s | MS-275 (Entinostat), CI-994 | Oncology (HDAC inhibitors) | Class I HDAC inhibition |
2010s–Present | Fluorinated hybrids (e.g., COX-2 inhibitors) | Inflammation, Pain | COX-2 selectivity; Reduced GI toxicity |
Present | N-(3-Bromophenyl)-4-fluorobenzamide | Under investigation (AOX inhibition) | Alternative oxidase (AOX) inhibition |
Halogen atoms (fluorine, bromine, chlorine, iodine) are pivotal in drug design due to their electronegativity and steric effects. In N-(3-Bromophenyl)-4-fluorobenzamide, the bromine atom at the meta position enhances hydrophobic interactions with target proteins. Bromine’s large atomic radius (115 pm) facilitates van der Waals contacts in receptor binding pockets, improving affinity. For example, brominated benzamides like N-(4-bromophenyl)-3-fluorobenzamide exhibit enhanced binding to dopamine D2 receptors compared to non-halogenated analogs [9].
The fluorine atom at the para position influences multiple properties:
In anti-inflammatory benzamides, fluorine substitution reduces gastrointestinal toxicity by minimizing COX-1 inhibition. Derivatives like 4-fluoro-N-(thiadiazolyl)benzamides achieve >80% inflammation inhibition with minimal ulcerogenicity [5]. Similarly, halogenated benzamides targeting alternative oxidase (AOX) in pathogens rely on bromine/fluorine for potency. N-(3-Bromophenyl)-3-fluorobenzamide inhibits AOX in Moniliophthora perniciosa, suppressing fungal spore germination and plant infection [7].
Table 3: Impact of Halogen Substituents on Benzamide Properties
Halogen Position | Key Effects | Biological Consequence |
---|---|---|
Bromine (meta) | Hydrophobic pocket filling; Van der Waals interactions | Enhanced enzyme/receptor affinity |
Fluorine (para) | ↑ Lipophilicity; ↑ Metabolic stability; Electronic modulation | Improved bioavailability; Target selectivity |
Combined halogens | Synergistic effects on binding and selectivity | Multi-target engagement (e.g., AOX, HDACs) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1